

# 1,3,5-Tricaffeoylquinic acid derivatives and their biological significance

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Compound of Interest

Compound Name: 1,3,5-Tricaffeoylquinic acid

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An In-depth Technical Guide to **1,3,5-Tricaffeoylquinic Acid** Derivatives and Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**1,3,5-Tricaffeoylquinic acid** (1,3,5-TCQA) and its derivatives represent a significant class of polyphenolic compounds, esters of caffeic acid and quinic acid, found in a variety of plants. These molecules have garnered substantial interest in the scientific community due to their wide range of biological activities, including potent antioxidant, anti-inflammatory, anti-viral, neuroprotective, and anti-cancer properties. This guide provides a comprehensive overview of the biological significance of 1,3,5-TCQA and its related derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to provide a clear understanding of their molecular interactions and methodologies.

#### Introduction

Caffeoylquinic acids (CQAs) are a class of specialized bioactive metabolites derived from the phenylpropanoid biosynthesis pathway, playing a defensive role against stress in plants.[1] Structurally, they consist of a quinic acid core esterified with one or more caffeic acid moieties. The number and position of these caffeoyl groups significantly influence the molecule's biological activity, with dicaffeoylquinic and tricaffeoylquinic acids often demonstrating greater



potency than their monocaffeoyl counterparts due to an increased number of free hydroxyl groups available for radical scavenging.[2] This document focuses specifically on **1,3,5**-**Tricaffeoylquinic acid** and its isomers, providing a technical resource for professionals in research and drug development.

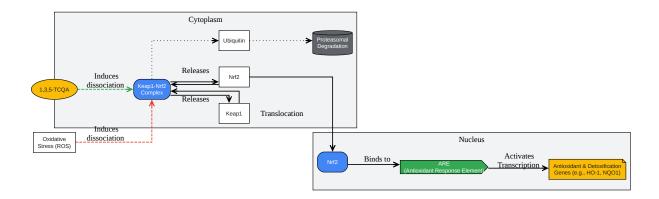
# **Antioxidant Activity**

The hallmark of caffeoylquinic acids is their significant antioxidant capacity, attributed to their ability to scavenge free radicals and chelate metal ions.[2] This activity is foundational to many of their other biological effects.

#### **Mechanism of Action**

The antioxidant properties of TCQA derivatives stem from their structure, which allows them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). Beyond direct radical scavenging, these compounds also modulate endogenous antioxidant defense systems through signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like TCQA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes.





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Nrf2 signaling pathway activation by **1,3,5-Tricaffeoylquinic Acid**.

### **Quantitative Data: Antioxidant Capacity**

Direct comparative data for 1,3,5-TCQA is not consistently available across all standard assays. The table below includes data for structurally similar derivatives to provide context for its potent antioxidant potential.[2]



Compound	Assay	Result	Reference Compound
1,3,5-TCQA	DPPH, ABTS, ORAC	Data not available in direct comparison	Trolox
3,5-Dicaffeoylquinic acid	DPPH (IC50)	4.26 μg/mL	-
3,5-Dicaffeoylquinic acid	ABTS (TEAC)	0.9974	Trolox (TEAC 1.0)
1,3-Dicaffeoylquinic acid	DPPH (IC50)	~Twofold lower than Trolox	Trolox
3,4,5-Tricaffeoylquinic acid	DPPH	Potent radical scavenger, comparable to Trolox	Trolox

IC50: Half-maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity.

# **Experimental Protocol: DPPH Radical Scavenging Assay**

This protocol outlines a common method for assessing antioxidant activity.[2]

- Reagent Preparation: Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically ~0.1 mM). The solution should have a deep violet color.
- Sample Preparation: Dissolve 1,3,5-TCQA and a reference standard (e.g., Trolox) in methanol to create a series of dilutions at various concentrations.
- Reaction: In a 96-well microplate, add a small volume of each sample or standard dilution to the DPPH working solution. Include a control well with only methanol and the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
- Measurement: Measure the absorbance of each well using a spectrophotometer at a wavelength of approximately 517 nm.



- Calculation: The percentage of radical scavenging activity is calculated using the formula: %
   Inhibition = [(Abs\_control Abs\_sample) / Abs\_control] \* 100.
- IC50 Determination: Plot the % inhibition against the sample concentrations and determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

### **Anti-HIV Activity**

Certain TCQA derivatives have shown potent activity against the Human Immunodeficiency Virus (HIV), presenting a novel mechanism of action for antiretroviral therapy.

#### **Mechanism of Action**

1,3,5-TCQA has been identified as a potent inhibitor of HIV-1 reverse transcriptase (RT), specifically targeting its ribonuclease H (RNase H) activity.[3] The RNase H function is essential for degrading the viral RNA strand within the RNA:DNA hybrid during reverse transcription, a critical step for viral replication.[3] By inhibiting this enzyme, 1,3,5-TCQA disrupts the viral life cycle.

**Quantitative Data: Anti-HIV Activity** 

Compound	Target	Assay	IC50
1,3,5-Tricaffeoylquinic acid	HIV-1 RNase H	Cellular Assay (HIV-1 infected PBMCs)	0.4 μΜ

IC50: Half-maximal inhibitory concentration. PBMCs: Peripheral Blood Mononuclear Cells.[3]

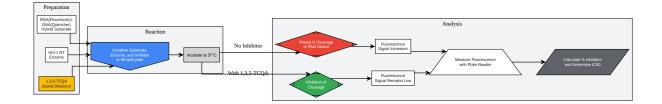
# **Experimental Protocol: HIV-1 RNase H Inhibition Assay**

This protocol is based on a fluorescence-based method for measuring polymeraseindependent RNase H activity.

• Substrate Preparation: A hybrid substrate is created using a fluorescein-labeled RNA oligonucleotide annealed to a complementary DNA oligonucleotide labeled with a quencher molecule (e.g., Dabcyl). In the intact hybrid, the quencher suppresses the fluorescence.



- Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl<sub>2</sub>, DTT, and other stabilizing agents. Prepare serial dilutions of the inhibitor (1,3,5-TCQA).
- Reaction Setup: In a 96-well plate, combine the reaction buffer, the RNA/DNA hybrid substrate, and varying concentrations of the inhibitor. Add the HIV-1 Reverse Transcriptase enzyme to initiate the reaction. Control wells should contain the enzyme without any inhibitor.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzymatic cleavage of the RNA strand.
- Measurement: When RNase H cleaves the RNA, the fluorescein-labeled fragment is
  released from the quencher, resulting in an increase in fluorescence. Measure the
  fluorescence intensity using a plate reader (excitation/emission wavelengths appropriate for
  fluorescein).
- IC50 Calculation: The percentage of inhibition is calculated by comparing the fluorescence of inhibitor-treated wells to the control wells. The IC50 value is determined by plotting inhibition percentage against inhibitor concentration.



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Workflow for the HIV-1 RNase H Inhibition Assay.

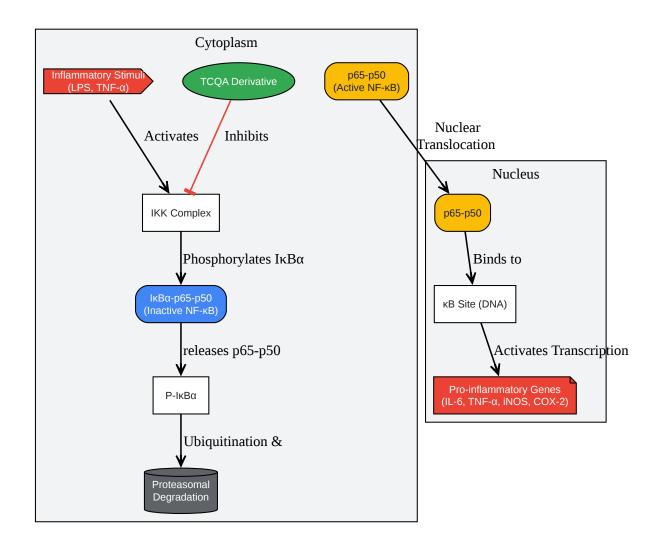
## **Anti-Inflammatory Effects**

Derivatives of TCQA exhibit significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

#### **Mechanism of Action**

The anti-inflammatory effects are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. TCQA derivatives have been shown to suppress the activation of the NF-κB pathway, as well as upstream pathways like Akt and ERK, thereby reducing the production of inflammatory mediators.[4][5]





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Inhibition of the NF-kB signaling pathway by TCQA derivatives.

### **Quantitative Data: Anti-Inflammatory Activity**

Specific IC50 values for 1,3,5-TCQA are not widely reported. However, studies on its isomer, 3,4,5-TCQA, and related dicaffeoylquinic acids demonstrate potent dose-dependent inhibition of inflammatory mediators. For example, 4,5-dicaffeoylquinic acid significantly inhibits nitric



oxide (NO) production in LPS-stimulated RAW264.7 cells.[6] 3,4,5-TCQA has been shown to inhibit the production of cytokines and chemokines in keratinocytes stimulated by LPS or TNF- $\alpha$ .[4][7]

Compound	Cell Line	Stimulant	Mediator Inhibited	IC50
1,3,5-TCQA	RAW 264.7	LPS	Nitric Oxide (NO)	Data Not Available
4,5- Dicaffeoylquinic acid	RAW 264.7	LPS	Nitric Oxide (NO)	Significant Inhibition (Dosedependent)
3,4,5- Tricaffeoylquinic acid	Human Keratinocytes	LPS / TNF-α	Cytokines (IL-1β, IL-8), Chemokines	Significant Inhibition (Dosedependent)

# Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells.[8]

- Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10<sup>5</sup> cells/mL and incubate for 24 hours.
- Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1,3,5-TCQA) for 1-2 hours before stimulation.
- Stimulation: Add lipopolysaccharide (LPS) to the wells (final concentration of  $\sim 1~\mu g/mL$ ) to induce an inflammatory response and NO production. Incubate for an additional 24 hours.
- Nitrite Measurement (Griess Assay): NO is unstable and rapidly oxidizes to nitrite (NO<sub>2</sub><sup>-</sup>) in the culture medium.
  - Collect the cell culture supernatant from each well.



- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop.
- Quantification: Measure the absorbance at ~540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
- IC50 Calculation: Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-stimulated control. Plot the inhibition percentage against the concentration to determine the IC50 value.

# Neuroprotective and Anti-Cancer Activities Neuroprotection

Caffeoylquinic acid derivatives have demonstrated neuroprotective effects in various models of neurodegenerative diseases like Alzheimer's. They can protect neuronal cells (e.g., SH-SY5Y) from toxicity induced by amyloid- $\beta$  (A $\beta$ ) peptides.[9] The mechanisms involve reducing oxidative stress and modulating cellular energy metabolism.

### **Anti-Cancer Activity**

1,3,5-TCQA has been shown to possess anti-cancer properties. In a study using A2780 human ovarian cancer cells, it induced apoptosis (programmed cell death) and inhibited angiogenesis (the formation of new blood vessels) which is critical for tumor growth and metastasis.

**Quantitative Data: Cytotoxicity and Apoptosis** 

Compound	Cell Line	Activity	IC50 / Effect
1,3,5-Tricaffeoylquinic acid	A2780 (Ovarian Cancer)	Cytotoxicity	47.43 μΜ
1,3,5-Tricaffeoylquinic acid	A2780 (Ovarian Cancer)	Apoptosis Induction	37.8% apoptotic cells at 100 μM
1,3,5-Tricaffeoylquinic acid	HUVEC	Anti-angiogenesis	Inhibition of tubule formation



IC50: Half-maximal inhibitory concentration. HUVEC: Human Umbilical Vein Endothelial Cells.

# **Experimental Protocol: Cell Viability (MTT) Assay for Cytotoxicity**

This protocol is used to assess the effect of a compound on the viability of cancer cells, such as the A2780 line.

- Cell Seeding: Plate A2780 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Expose the cells to various concentrations of 1,3,5-TCQA for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measurement: Read the absorbance of the solubilized formazan on a microplate reader (typically at ~570 nm).
- Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
   The IC50 value is calculated from the dose-response curve.

#### Conclusion

**1,3,5-Tricaffeoylquinic acid** and its derivatives are multifunctional polyphenols with significant therapeutic potential. Their potent antioxidant, anti-inflammatory, anti-viral, neuroprotective, and anti-cancer activities are well-documented, stemming from their ability to scavenge free radicals and modulate critical cellular signaling pathways such as Nrf2 and NF-κB. While quantitative data for some specific activities of the 1,3,5-isomer are still emerging, the collective evidence from related compounds underscores its promise. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers



aiming to further explore and harness the biological significance of these compelling natural products in drug discovery and development.

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